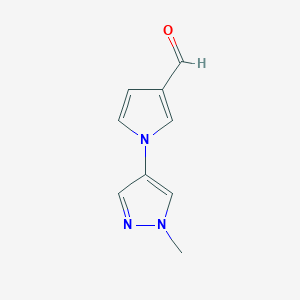

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-methylpyrazol-4-yl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISJBFIEJTZSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method involves the reaction of 1-methylpyrazole-4-carbaldehyde with pyrrole under specific conditions. For instance, the reaction can be carried out using sodium tetrahydroborate in methanol at room temperature for several hours, followed by acidification with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazole or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

Oxidation: 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-methanol.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various substituted pyrazole derivatives possess activity against common pathogens such as Escherichia coli and Staphylococcus aureus. A specific study synthesized a series of pyrazole derivatives, including 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde, which exhibited promising antibacterial activity comparable to standard antibiotics .

| Compound | Activity Against | Reference |

|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde | E. coli, S. aureus |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In a study involving carrageenan-induced paw edema in rats, several pyrazole derivatives were tested for their ability to reduce inflammation. The results indicated that certain derivatives showed effectiveness comparable to indomethacin, a well-known anti-inflammatory drug .

Pesticidal Activity

The structural features of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde suggest potential applications in agrochemicals. Research has indicated that similar pyrazole compounds can act as effective pesticides due to their ability to interfere with the metabolic pathways of pests. A case study demonstrated that a related compound significantly reduced pest populations in field trials .

Polymer Synthesis

In materials science, the compound has been investigated for its role in synthesizing novel polymers. Its reactive aldehyde group allows it to participate in condensation reactions, leading to the formation of cross-linked networks that exhibit enhanced mechanical properties. Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength .

Wirkmechanismus

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain kinases, which are involved in signaling pathways related to cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Profiles

Key Observations :

- The aldehyde proton in all compounds resonates near δ 9.2–9.3 ppm, indicating minimal electronic differences at the CHO group .

- The target compound’s IR spectrum is expected to align with pyrazole- and pyrrole-based aldehydes, though conjugation with the pyrrole ring may slightly shift absorption bands.

Biologische Aktivität

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that incorporates both pyrazole and pyrrole rings, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent studies.

The chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde can be represented as follows:

- IUPAC Name : 1-(1-methylpyrazol-4-yl)pyrrole-3-carbaldehyde

- Molecular Formula : C9H9N3O

- Molecular Weight : 175.19 g/mol

Synthesis

The synthesis of this compound typically involves the formation of both the pyrazole and pyrrole rings through various organic reactions. A common method includes the reaction of 1-methylpyrazole-4-carbaldehyde with pyrrole under specific conditions, such as using sodium tetrahydroborate in methanol, followed by acidification with hydrochloric acid.

Anticancer Properties

Research has indicated that derivatives of pyrazole, including 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF7 Cell Line : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.

- NCI-H460 Cell Line : Similar studies reported potent activity against this lung cancer cell line.

Table 1 summarizes the cytotoxic effects observed in different studies:

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzymes or receptors, leading to cell death.

The mechanism by which 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde exerts its biological effects is believed to involve:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of kinases involved in cancer cell signaling pathways.

- Receptor Modulation : Interaction with specific receptors can alter cellular responses, promoting apoptosis in cancer cells.

Case Studies and Research Findings

Recent advancements have highlighted the significance of this compound in drug design:

- Study on Antitumor Activity : A study involving various pyrazole derivatives reported significant inhibition against multiple cancer cell lines, suggesting that structural modifications can enhance biological activity .

- Cytotoxicity Screening : Another investigation screened several derivatives for cytotoxic potential and found promising results for compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde .

Comparison with Similar Compounds

A comparative analysis reveals that while many compounds share structural similarities, the specific arrangement of functional groups in 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde contributes to its unique biological profile.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(1-methylpyrazol-4-yl)pyrrole-2-carbaldehyde | Aldehyde variant | Moderate Cytotoxicity |

| 1-(methylpyrazolyl)pyrrole | General Pyrazole | Antimicrobial |

| 5-(2-fluorophenyl)-pyrrole | Fluorinated variant | Enhanced Antitumor |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via:

- Vilsmeier-Haack reaction : Aromatic pyrazole precursors react with DMF/POCl₃ to introduce the aldehyde group at the 4-position of the pyrazole ring .

- Nucleophilic substitution : Chlorinated intermediates (e.g., 5-chloro-pyrazole-carbaldehydes) undergo substitution with phenols or amines in the presence of K₂CO₃ as a base .

- Condensation reactions : Aldehyde-functionalized pyrazoles react with ketones or active methylene compounds under reflux in xylene, followed by purification via recrystallization .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton; pyrazole/pyrrole ring protons appear as distinct singlets or doublets in aromatic regions .

- IR spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ indicates the C=O stretch of the aldehyde group .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 364.2 in ESI-MS) validate the molecular formula .

Q. What are the critical steps in crystallographic refinement for structural validation?

- Procedure : Use SHELXL for high-resolution refinement. Key steps include:

- Data collection with Mo/Kα radiation (λ = 0.71073 Å).

- Hydrogen atom placement via riding models.

- Anisotropic displacement parameters for non-H atoms.

- Validation using R-factor convergence (< 0.05) and goodness-of-fit (GOF ≈ 1.0) .

Advanced Research Questions

Q. How can non-conventional methods (e.g., ultrasound, microwave) optimize the synthesis of this compound?

- Ultrasound-assisted synthesis : Reduces reaction time from hours to minutes by enhancing mass transfer. For example, ultrasound irradiation in DMF at 40–50°C achieves >90% yield in Knoevenagel condensations .

- Microwave synthesis : Accelerates Vilsmeier-Haack reactions (e.g., 15 minutes at 120°C vs. 6 hours conventionally) while maintaining regioselectivity .

Q. What computational approaches predict the compound’s reactivity in medicinal or materials science applications?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For pyrazole-carbaldehydes, LUMO energies often localize on the aldehyde group, favoring nucleophilic attacks .

- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes). The pyrrole ring’s planar structure facilitates π-π stacking in active sites .

Q. How does this compound function in coordination chemistry, particularly with lanthanides?

- Application : Forms luminescent terbium(III) complexes due to the aldehyde’s chelating ability. For example, Tb³⁺ complexes with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione exhibit strong green emission (λ = 545 nm) under UV excitation .

- Synthesis : React the aldehyde with β-diketones and Tb(NO₃)₃ in ethanol/water, followed by crystallization. The complex’s structure is confirmed via X-ray diffraction and luminescence quantum yield measurements (e.g., Φ = 0.35) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Analytical cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For instance, HMBC correlations between pyrrole C-3 and aldehyde protons confirm regiochemistry .

- X-ray crystallography : Resolves ambiguities in stereochemistry or substitution patterns, especially for isomers with identical mass spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.